1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine
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Overview
Description
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by its unique structure, which includes an indeno-furan ring system fused with an ethanamine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine involves several steps, typically starting with the preparation of the indeno-furan core. This can be achieved through cyclization reactions involving appropriate precursors. The ethanamine group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Scientific Research Applications
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine can be compared with other indeno-furan derivatives and ethanamine compounds:
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-8-12-6-10-4-3-5-11(10)7-13(12)16-14(8)9(2)15/h6-7,9H,3-5,15H2,1-2H3 |
InChI Key |
PMMHMOROOXFJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C3CCCC3=C2)C(C)N |
Origin of Product |
United States |
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